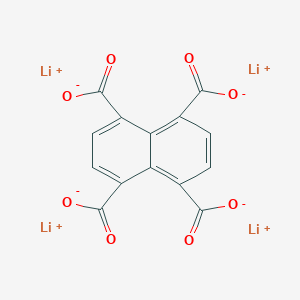

Tetralithium 1,4,5,8-naphthalenetetracarboxylate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Tetralithium 1,4,5,8-naphthalenetetracarboxylate (Li4NTC) is a metal-organic framework (MOF) that has gained significant interest in scientific research due to its unique properties. MOFs are a class of materials that consist of metal ions or clusters linked by organic ligands. Li4NTC is synthesized by the reaction between lithium hydroxide and 1,4,5,8-naphthalenetetracarboxylic acid under hydrothermal conditions.

科学研究应用

Tetralithium 1,4,5,8-naphthalenetetracarboxylate has been extensively studied for its potential applications in various fields such as gas storage, catalysis, sensing, and drug delivery. The high surface area and pore volume of Tetralithium 1,4,5,8-naphthalenetetracarboxylate make it an ideal candidate for gas storage applications. It has been reported that Tetralithium 1,4,5,8-naphthalenetetracarboxylate can adsorb hydrogen gas up to 2.2 wt% at room temperature and pressure. Tetralithium 1,4,5,8-naphthalenetetracarboxylate has also been studied for its catalytic activity in various reactions such as Knoevenagel condensation, Suzuki coupling, and Heck reaction. The unique properties of Tetralithium 1,4,5,8-naphthalenetetracarboxylate make it a promising material for sensing applications. It has been reported that Tetralithium 1,4,5,8-naphthalenetetracarboxylate can detect trace amounts of nitroaromatic compounds in water. Tetralithium 1,4,5,8-naphthalenetetracarboxylate has also been explored for its potential in drug delivery applications due to its biocompatibility and high drug loading capacity.

作用机制

The mechanism of action of Tetralithium 1,4,5,8-naphthalenetetracarboxylate depends on its specific application. In gas storage applications, Tetralithium 1,4,5,8-naphthalenetetracarboxylate adsorbs gas molecules through weak van der Waals interactions and electrostatic forces. In catalytic applications, the metal ions in Tetralithium 1,4,5,8-naphthalenetetracarboxylate act as active sites for the catalytic reaction. In sensing applications, Tetralithium 1,4,5,8-naphthalenetetracarboxylate interacts with the target analyte through various interactions such as hydrogen bonding, π-π stacking, and electrostatic interactions. In drug delivery applications, Tetralithium 1,4,5,8-naphthalenetetracarboxylate releases the drug molecules in a controlled manner through diffusion or degradation of the MOF structure.

生化和生理效应

The biochemical and physiological effects of Tetralithium 1,4,5,8-naphthalenetetracarboxylate depend on its specific application. In drug delivery applications, Tetralithium 1,4,5,8-naphthalenetetracarboxylate has been shown to have low toxicity and high biocompatibility in various cell lines. Tetralithium 1,4,5,8-naphthalenetetracarboxylate has also been studied for its potential in cancer therapy due to its ability to selectively target cancer cells. In gas storage applications, Tetralithium 1,4,5,8-naphthalenetetracarboxylate has no significant biochemical or physiological effects. However, the potential use of Tetralithium 1,4,5,8-naphthalenetetracarboxylate in medical gas storage applications should be further studied to ensure its safety and efficacy.

实验室实验的优点和局限性

The advantages of Tetralithium 1,4,5,8-naphthalenetetracarboxylate for lab experiments include its high surface area, tunable pore size, and easy synthesis method. Tetralithium 1,4,5,8-naphthalenetetracarboxylate can be easily synthesized in large quantities and can be functionalized with various organic ligands to tailor its properties for specific applications. The limitations of Tetralithium 1,4,5,8-naphthalenetetracarboxylate for lab experiments include its sensitivity to moisture and air, which can affect its stability and performance. The synthesis of Tetralithium 1,4,5,8-naphthalenetetracarboxylate requires specific reaction conditions, which can limit its scalability for industrial applications.

未来方向

Tetralithium 1,4,5,8-naphthalenetetracarboxylate has a wide range of potential applications, and future research should focus on exploring its properties and applications further. Some possible future directions for Tetralithium 1,4,5,8-naphthalenetetracarboxylate research include:

1. Developing new synthesis methods to improve the purity and crystallinity of Tetralithium 1,4,5,8-naphthalenetetracarboxylate.

2. Investigating the potential use of Tetralithium 1,4,5,8-naphthalenetetracarboxylate in medical gas storage applications.

3. Developing new functionalized Tetralithium 1,4,5,8-naphthalenetetracarboxylate materials for specific catalytic and sensing applications.

4. Exploring the potential use of Tetralithium 1,4,5,8-naphthalenetetracarboxylate in environmental remediation applications.

5. Studying the potential use of Tetralithium 1,4,5,8-naphthalenetetracarboxylate in energy storage applications.

In conclusion, Tetralithium 1,4,5,8-naphthalenetetracarboxylate is a promising MOF material that has gained significant interest in scientific research due to its unique properties. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of Tetralithium 1,4,5,8-naphthalenetetracarboxylate have been discussed in this paper. Further research on Tetralithium 1,4,5,8-naphthalenetetracarboxylate is needed to fully understand its potential applications and properties.

合成方法

The synthesis of Tetralithium 1,4,5,8-naphthalenetetracarboxylate involves the reaction between lithium hydroxide and 1,4,5,8-naphthalenetetracarboxylic acid under hydrothermal conditions. The reaction mixture is heated at a high temperature and pressure for a specific duration to obtain the desired product. The purity and crystallinity of the product can be improved by optimizing the reaction conditions. The synthesized Tetralithium 1,4,5,8-naphthalenetetracarboxylate can be characterized by various analytical techniques such as X-ray diffraction, scanning electron microscopy, and thermogravimetric analysis.

属性

CAS 编号 |

144092-32-0 |

|---|---|

产品名称 |

Tetralithium 1,4,5,8-naphthalenetetracarboxylate |

分子式 |

C14H4Li4O8 |

分子量 |

328 g/mol |

IUPAC 名称 |

tetralithium;naphthalene-1,4,5,8-tetracarboxylate |

InChI |

InChI=1S/C14H8O8.4Li/c15-11(16)5-1-2-6(12(17)18)10-8(14(21)22)4-3-7(9(5)10)13(19)20;;;;/h1-4H,(H,15,16)(H,17,18)(H,19,20)(H,21,22);;;;/q;4*+1/p-4 |

InChI 键 |

WFURFUMVCUALNZ-UHFFFAOYSA-J |

SMILES |

[Li+].[Li+].[Li+].[Li+].C1=CC(=C2C(=CC=C(C2=C1C(=O)[O-])C(=O)[O-])C(=O)[O-])C(=O)[O-] |

规范 SMILES |

[Li+].[Li+].[Li+].[Li+].C1=CC(=C2C(=CC=C(C2=C1C(=O)[O-])C(=O)[O-])C(=O)[O-])C(=O)[O-] |

其他 CAS 编号 |

144092-32-0 |

同义词 |

tetralithium 1,4,5,8-naphthalenetetracarboxylate tetralithium 1,4,5,8-naphthalenetetracarboxylate, dodecahydrate TLi-NTC |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-Methyl-N-[(1S)-1-methyl-2-[[(4-methylphenyl)sulfonyl]oxy]ethyl]benzenesulfonamide](/img/structure/B125060.png)

![[(1S,2R,4S,5S)-2,3,4-Trihydroxy-5,6-diphosphonooxycyclohexyl] dihydrogen phosphate](/img/structure/B125074.png)